![molecular formula C13H18BrN5 B12569060 N''-[4-(3-Bromopyridin-2-yl)butyl]-N-cyano-N'-ethylguanidine CAS No. 477314-02-6](/img/structure/B12569060.png)
N''-[4-(3-Bromopyridin-2-yl)butyl]-N-cyano-N'-ethylguanidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’‘-[4-(3-Bromopyridin-2-yl)butyl]-N-cyano-N’-ethylguanidine is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromopyridine moiety, a butyl chain, a cyano group, and an ethylguanidine group. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’‘-[4-(3-Bromopyridin-2-yl)butyl]-N-cyano-N’-ethylguanidine typically involves multiple steps. One common approach is to start with 3-bromopyridine, which undergoes a series of reactions to introduce the butyl chain, cyano group, and ethylguanidine group. The reaction conditions often involve the use of solvents like ethanol or acetonitrile, and catalysts such as palladium or copper compounds to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to control temperature, pressure, and reaction time. Purification steps such as crystallization, distillation, or chromatography are employed to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N’‘-[4-(3-Bromopyridin-2-yl)butyl]-N-cyano-N’-ethylguanidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.
Substitution: Sodium methoxide in methanol or other nucleophiles in appropriate solvents.
Major Products Formed
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of reduced pyridine derivatives.
Substitution: Formation of substituted pyridine derivatives with various functional groups.
Applications De Recherche Scientifique
N’‘-[4-(3-Bromopyridin-2-yl)butyl]-N-cyano-N’-ethylguanidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N’‘-[4-(3-Bromopyridin-2-yl)butyl]-N-cyano-N’-ethylguanidine involves its interaction with specific molecular targets. The bromopyridine moiety can interact with enzymes or receptors, while the cyano and ethylguanidine groups may contribute to binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(pyridin-2-yl)amides
- 3-bromoimidazo[1,2-a]pyridines
- tert-Butyl (3-bromopyridin-2-yl)carbamate
Uniqueness
N’‘-[4-(3-Bromopyridin-2-yl)butyl]-N-cyano-N’-ethylguanidine is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions, making it a valuable compound for various research applications.
Propriétés
Numéro CAS |
477314-02-6 |
|---|---|
Formule moléculaire |
C13H18BrN5 |
Poids moléculaire |
324.22 g/mol |
Nom IUPAC |
2-[4-(3-bromopyridin-2-yl)butyl]-1-cyano-3-ethylguanidine |
InChI |
InChI=1S/C13H18BrN5/c1-2-16-13(19-10-15)18-8-4-3-7-12-11(14)6-5-9-17-12/h5-6,9H,2-4,7-8H2,1H3,(H2,16,18,19) |
Clé InChI |
WWHJJXQCCQTEEV-UHFFFAOYSA-N |
SMILES canonique |
CCNC(=NCCCCC1=C(C=CC=N1)Br)NC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


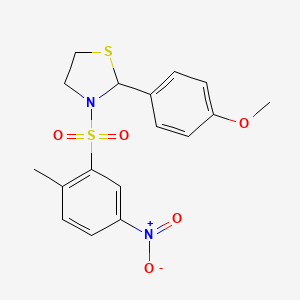
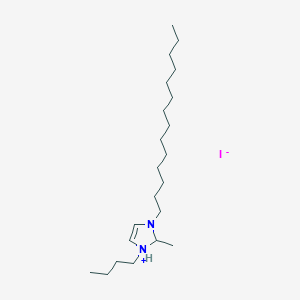
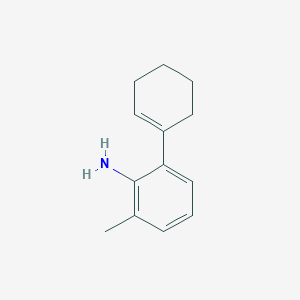
![5-Butyl-2-[4-(3,4,5-trifluorophenyl)cyclohexyl]-1,3-dioxane](/img/structure/B12568992.png)
![1-[(E)-([1,1'-Biphenyl]-2-yl)diazenyl]pyrrolidine](/img/structure/B12568996.png)
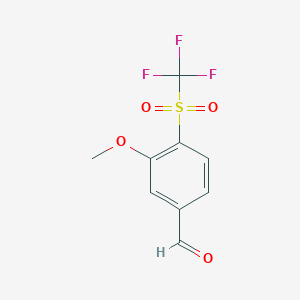
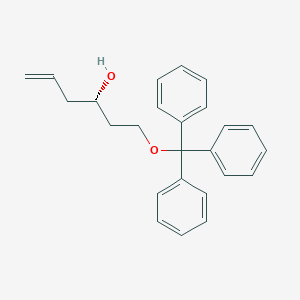
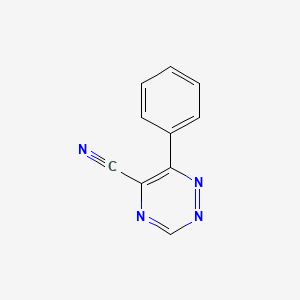

![Benzo[b]thiophene-2-carboximidamide, 6-hydroxy-](/img/structure/B12569048.png)

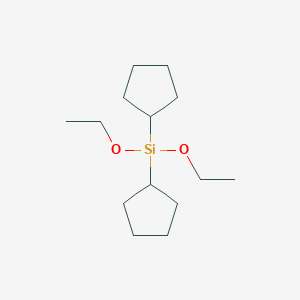

![N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-alanyl-L-leucine](/img/structure/B12569061.png)
